Increased Lipophilicity (XLogP3) Driven by Triple Methyl Substitution on Pyrrole
The triple methyl substitution on the pyrrole ring of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine increases computed lipophilicity relative to the mono-N-methyl analog. The target compound has an XLogP3 of 2.1, reflecting its fully methylated heterocycle [1]. In contrast, N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine, which bears only one N‑methyl group and a free pyrrole C‑H, is expected to have a lower XLogP3 (estimated 1.2–1.6 based on the loss of two methyl carbons) [2]. This difference can influence passive membrane permeability, blood–brain barrier penetration, and non-specific binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 (PubChem computed XLogP3) |
| Comparator Or Baseline | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine: XLogP3 estimated 1.2–1.6 |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.9 units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The higher lipophilicity of the trimethylpyrrole derivative makes it a preferred scaffold when target engagement requires enhanced membrane permeability or when a lead series demands increased logP for CNS applications.
- [1] PubChem Compound Summary CID 50850539. Computed XLogP3 for N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine. View Source
- [2] Estimated from structural analogy; the mono-methyl analog lacks two methyl groups relative to the target compound. View Source
